Regioisomeric Oxadiazole Switch: 1,2,4-Oxadiazole (646056-48-6) vs 1,3,4-Oxadiazole (646056-49-7) – Physicochemical Comparison
The 1,2,4-oxadiazole regioisomer (646056-48-6) differs from its 1,3,4-oxadiazole congener (646056-49-7) in both hydrogen-bond acceptor geometry and computed lipophilicity. The 1,2,4-oxadiazole places the ring oxygen and N4 atom in a 1,2-relationship, creating a distinct H-bond acceptor pattern versus the 1,3,4-isomer [1][2]. Computed XLogP3 values are 0.5 for the 1,2,4-isomer and 0.3 for the 1,3,4-isomer, a Delta of 0.2 log units that can influence CNS permeability predictions [1][2].
| Evidence Dimension | Computed Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.5 |
| Comparator Or Baseline | 2-(1,3,4-oxadiazol-2-yl)-2,7-diazaspiro[4.4]nonane (CAS 646056-49-7): XLogP3 = 0.3 |
| Quantified Difference | ΔXLogP3 = +0.2 (646056-48-6 more lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem 2019.06.18 release) |
Why This Matters
For CNS programs, a ΔXLogP3 of 0.2 can shift a compound across the optimal CNS drug-likeness window (XLogP 1–3), making the 1,2,4-oxadiazole isomer preferable when slightly higher passive permeability is required.
- [1] PubChem Compound Summary: 2,7-Diazaspiro[4.4]nonane, 2-(1,2,4-oxadiazol-5-yl)-. CID 10012862. https://pubchem.ncbi.nlm.nih.gov/compound/10012862 (accessed 2026-05-03). View Source
- [2] PubChem Compound Summary: 2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-. CID 18506637. https://pubchem.ncbi.nlm.nih.gov/compound/18506637 (accessed 2026-05-03). View Source
